molecular formula C16H15Cl2NO2 B14631540 2-(2-(2,6-Dichloro-N-ethylanilino)phenyl)acetic acid CAS No. 52918-13-5

2-(2-(2,6-Dichloro-N-ethylanilino)phenyl)acetic acid

Cat. No.: B14631540
CAS No.: 52918-13-5
M. Wt: 324.2 g/mol
InChI Key: UIJWXXHSYAWCHM-UHFFFAOYSA-N
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Description

2-(2-(2,6-Dichloro-N-ethylanilino)phenyl)acetic acid is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of two chlorine atoms and an ethyl group attached to an aniline moiety, which is further connected to a phenylacetic acid structure. The unique arrangement of these functional groups imparts specific chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(2,6-Dichloro-N-ethylanilino)phenyl)acetic acid typically involves multiple steps, starting with the preparation of the aniline derivative. One common method involves the reaction of 2,6-dichloroaniline with ethyl iodide in the presence of a base to form 2,6-dichloro-N-ethylaniline. This intermediate is then reacted with phenylacetic acid under acidic conditions to yield the final product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(2-(2,6-Dichloro-N-ethylanilino)phenyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The chlorine atoms in the compound can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted phenylacetic acid derivatives.

Scientific Research Applications

2-(2-(2,6-Dichloro-N-ethylanilino)phenyl)acetic acid has numerous applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs for treating inflammatory diseases.

    Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(2-(2,6-Dichloro-N-ethylanilino)phenyl)acetic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as cyclooxygenase, which play a role in the synthesis of prostaglandins. By inhibiting these enzymes, the compound can reduce inflammation and pain. Additionally, its interaction with cellular receptors and signaling pathways contributes to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    Diclofenac: A well-known non-steroidal anti-inflammatory drug (NSAID) with a similar structure, containing a dichloroaniline moiety.

    Aceclofenac: Another NSAID that is structurally related to diclofenac and shares similar anti-inflammatory properties.

Uniqueness

2-(2-(2,6-Dichloro-N-ethylanilino)phenyl)acetic acid is unique due to its specific substitution pattern and the presence of an ethyl group, which distinguishes it from other similar compounds. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

CAS No.

52918-13-5

Molecular Formula

C16H15Cl2NO2

Molecular Weight

324.2 g/mol

IUPAC Name

2-[2-(2,6-dichloro-N-ethylanilino)phenyl]acetic acid

InChI

InChI=1S/C16H15Cl2NO2/c1-2-19(16-12(17)7-5-8-13(16)18)14-9-4-3-6-11(14)10-15(20)21/h3-9H,2,10H2,1H3,(H,20,21)

InChI Key

UIJWXXHSYAWCHM-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=CC=CC=C1CC(=O)O)C2=C(C=CC=C2Cl)Cl

Origin of Product

United States

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